N-(2,1,3-benzothiadiazol-5-yl)-2,2-diphenylacetamide
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Overview
Description
N-(2,1,3-benzothiadiazol-5-yl)-2,2-diphenylacetamide is a chemical compound that belongs to the class of benzothiadiazole derivatives These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-2,2-diphenylacetamide typically involves the reaction of 2,1,3-benzothiadiazole with 2,2-diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(2,1,3-benzothiadiazol-5-yl)-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or thioamides.
Scientific Research Applications
N-(2,1,3-benzothiadiazol-5-yl)-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or sensor due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-2,2-diphenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with cellular receptors can trigger signaling cascades that result in anticancer activity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,1,3-benzothiadiazol-5-yl)-2-chloroacetamide
- N-(2,1,3-benzothiadiazol-5-yl)-2-furamide
- N-(2,1,3-benzothiadiazol-5-yl)-2-(2-fluorophenoxy)butanamide
Uniqueness
N-(2,1,3-benzothiadiazol-5-yl)-2,2-diphenylacetamide stands out due to its unique combination of the benzothiadiazole core and the diphenylacetamide moiety. This structural feature imparts distinct photophysical and chemical properties, making it a valuable compound for various research applications. Its ability to undergo diverse chemical reactions and its potential therapeutic effects further highlight its uniqueness compared to similar compounds.
Properties
Molecular Formula |
C20H15N3OS |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
N-(2,1,3-benzothiadiazol-5-yl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C20H15N3OS/c24-20(21-16-11-12-17-18(13-16)23-25-22-17)19(14-7-3-1-4-8-14)15-9-5-2-6-10-15/h1-13,19H,(H,21,24) |
InChI Key |
WWJCXVINWCJQNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NC3=CC4=NSN=C4C=C3 |
Origin of Product |
United States |
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